

Application Notes and Protocols: Nitration of Methyl Benzoate

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Compound of Interest

Compound Name: Methyl 3-(methylamino)-4-nitrobenzoate

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This document provides a detailed experimental protocol for the nitration of methyl benzoate, a classic example of an electrophilic aromatic substitution reaction. The procedure yields methyl m-nitrobenzoate, a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2][3] The ester group of methyl benzoate is a deactivating group and a meta-director, meaning it directs the incoming electrophile (the nitronium ion, NO_2^+) to the meta position on the aromatic ring.[1][4]

Reaction Principle

The nitration of methyl benzoate is achieved by treating it with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[1][5] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO_2^+).[1][6] This ion is then attacked by the electron-rich benzene ring of methyl benzoate to form an arenium ion intermediate, which subsequently loses a proton to yield the final product, methyl m-nitrobenzoate.[1]

Experimental Protocol

This protocol is adapted from established laboratory procedures and is intended for execution by trained professionals in a controlled laboratory setting.[7][8][9]

Materials:

- Methyl benzoate
- Concentrated sulfuric acid (H_2SO_4)
- Concentrated nitric acid (HNO_3)
- Methanol (CH_3OH)
- Ice
- Distilled water
- Erlenmeyer flasks
- Beakers
- Graduated cylinders
- Pipettes
- Stirring rod or magnetic stirrer
- Ice bath
- Büchner funnel and filter flask
- Melting point apparatus

Procedure:**Part 1: Nitration Reaction**

- In a 50 mL Erlenmeyer flask, place 2.0 mL of methyl benzoate.[8]
- Carefully add 6 mL of concentrated sulfuric acid to the methyl benzoate while stirring.[8]
- Cool the mixture in an ice bath to below 10°C . [2]

- In a separate test tube, prepare the nitrating mixture by cautiously adding 1.4 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid.[\[7\]](#)[\[8\]](#) Cool this mixture in the ice bath.
- Slowly, and with constant stirring, add the cold nitrating mixture dropwise to the cooled methyl benzoate solution.[\[8\]](#)[\[10\]](#) Maintain the reaction temperature below 15°C throughout the addition.[\[11\]](#)
- After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 15-20 minutes with occasional stirring.[\[7\]](#)[\[8\]](#)

Part 2: Isolation of the Crude Product

- Pour the reaction mixture slowly and with stirring onto about 20-50 g of crushed ice in a beaker.[\[7\]](#)[\[8\]](#)[\[11\]](#)
- A solid precipitate of crude methyl m-nitrobenzoate will form.[\[7\]](#)
- Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[\[8\]](#)[\[11\]](#)
- Wash the crude product with two portions of cold water, followed by a small portion of ice-cold methanol to remove residual acid and byproducts.[\[11\]](#)[\[12\]](#)

Part 3: Purification by Recrystallization

- Transfer the crude solid to a clean Erlenmeyer flask.
- Add a minimal amount of methanol and gently heat the mixture on a hot plate until the solid dissolves completely.[\[8\]](#)
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[\[7\]](#)
- Collect the purified crystals by vacuum filtration.
- Dry the crystals, weigh them, and determine their melting point. The expected melting point of pure methyl m-nitrobenzoate is 78°C.[\[3\]](#)[\[11\]](#)

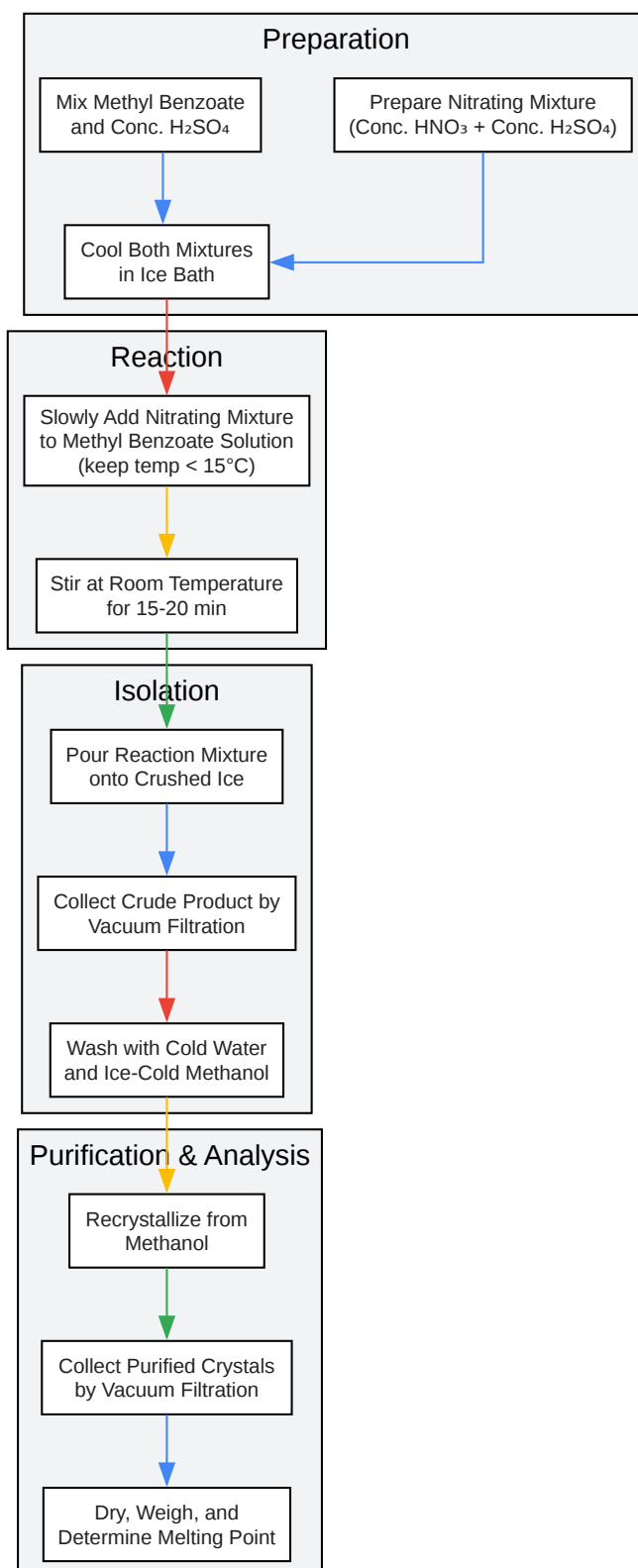
Data Presentation

The following table summarizes the quantitative data for a typical experimental procedure for the nitration of methyl benzoate.

Parameter	Value	Reference
Reactants		
Methyl Benzoate	2.0 g / 2.00 mL	[7][8]
Concentrated H ₂ SO ₄ (with methyl benzoate)	4.0 - 6.0 mL	[7][8]
Concentrated HNO ₃	1.4 - 1.5 mL	[7][8]
Concentrated H ₂ SO ₄ (with HNO ₃)	1.5 mL	[7]
Reaction Conditions		
Reaction Temperature	< 15°C (ideally 0-10°C)	[2][11]
Addition Time of Nitrating Mixture	~15 minutes	[7]
Reaction Time at Room Temperature	15 - 20 minutes	[7][8]
Purification		
Recrystallization Solvent	Methanol	[8][11]
Product		
Expected Product	Methyl m-nitrobenzoate	[1][7]
Theoretical Yield	~2.66 g (based on 2.0 g of methyl benzoate)	
Melting Point (pure)	78°C	[3][11]

Experimental Workflow

The following diagram illustrates the key stages of the nitration of methyl benzoate experiment.



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Caption: Experimental workflow for the nitration of methyl benzoate.

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